![molecular formula C17H20O5 B5181292 ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5181292.png)
ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate
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Overview
Description
Ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate, also known as EDCB, is a chemical compound that has been synthesized for various scientific research applications.
Scientific Research Applications
Ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and iron, as well as for the synthesis of coumarin-based compounds with potential biological activity. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then induce cell death via various mechanisms, including apoptosis and necrosis.
Biochemical and Physiological Effects:
ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has been shown to have various biochemical and physiological effects, including the induction of ROS-mediated cell death in cancer cells, as well as the inhibition of cell proliferation and migration. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate in lab experiments is its ease of synthesis and purification. ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is its potential toxicity, particularly upon exposure to light. Therefore, caution must be taken when handling ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate in the lab.
Future Directions
There are several future directions for the use of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate in scientific research. One potential area of investigation is the development of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate-based compounds for use in photodynamic therapy for cancer treatment. Additionally, ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate could be used as a probe for the detection of other metal ions or as a potential antioxidant for the treatment of oxidative stress-related diseases. Further studies are needed to fully understand the mechanism of action of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate and its potential applications in various fields of research.
In conclusion, ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a versatile compound that has been synthesized for various scientific research applications. Its ease of synthesis and purification, as well as its potential for use in cancer treatment and other fields, make it a promising area of investigation for future research.
Synthesis Methods
The synthesis of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate involves the reaction between ethyl 2-bromo-3-oxobutanoate and 4,8-dimethylcoumarin-7-ol in the presence of a base such as potassium carbonate. The reaction occurs via a nucleophilic substitution mechanism, resulting in the formation of ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate as a white crystalline powder.
properties
IUPAC Name |
ethyl 2-(4,8-dimethyl-2-oxochromen-7-yl)oxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-5-13(17(19)20-6-2)21-14-8-7-12-10(3)9-15(18)22-16(12)11(14)4/h7-9,13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNLJVANTFTYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate |
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